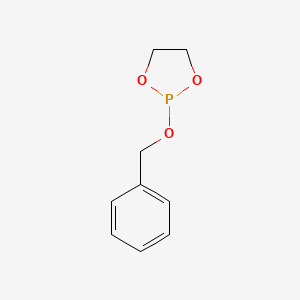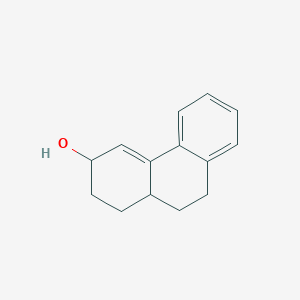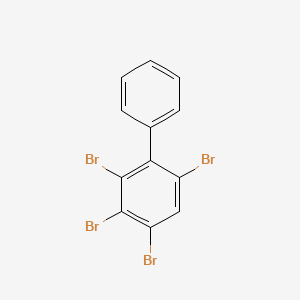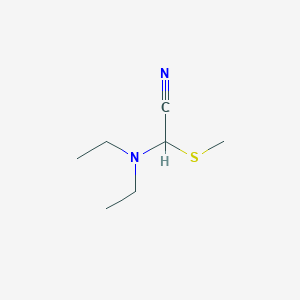![molecular formula C11H16O4 B14311459 Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- CAS No. 117132-08-8](/img/no-structure.png)
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[331]nonane-2,4-dione, 9,9-dimethoxy- is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a bicyclic ketone with two methoxy groups attached to the ninth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane structure, which can then be modified to form the bicyclo[3.3.1]nonane core.
Introduction of the Ketone Groups: The ketone groups at positions 2 and 4 can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Addition of Methoxy Groups: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation and methylation steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), methyl iodide (CH₃I)
Major Products Formed
Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the methoxy groups
Applications De Recherche Scientifique
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound has shown potential in drug development due to its unique structure and reactivity.
Material Science: Its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- involves its interaction with molecular targets through its functional groups. For instance, its antifungal activity is attributed to its ability to interact with fungal enzymes such as cellobiose dehydrogenase and endo β-1,4 xylanase, disrupting their function and inhibiting fungal growth . Additionally, it can modulate inflammatory pathways by interacting with human TNF-α and Interleukin IL-1b proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane-2,4-dione: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Bicyclo[3.3.1]nonane-2,9-dione: Has ketone groups at different positions, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Smaller bicyclic structure with different chemical properties and reactivity.
Uniqueness
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- is unique due to the presence of methoxy groups, which enhance its reactivity in nucleophilic substitution reactions and its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
| 117132-08-8 | |
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C11H16O4/c1-14-11(15-2)7-4-3-5-8(11)10(13)6-9(7)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CFBRRDQMCNWXLH-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2CCCC1C(=O)CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)

![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)

